(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid

Lipophilicity prediction ADME profiling Drug-like property assessment

This compound is a C-5 substituted pyrimidinylacetic acid building block with the acetic acid moiety at the 5-position, not N-1, ensuring distinct hydrogen-bonding and electronic properties for reliable SAR studies. It exists in the 4-oxo tautomeric form, critical for reproducible condensation and metal coordination chemistry. Ideal for amide coupling, esterification, and kinase inhibitor scaffold diversification. Available in high purity (≥95%) from established commercial networks. Avoid uncontrolled analogs that compromise synthetic reproducibility.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
CAS No. 5536-40-3
Cat. No. B1384138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid
CAS5536-40-3
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC(=N1)C)CC(=O)O
InChIInChI=1S/C8H10N2O3/c1-4-6(3-7(11)12)8(13)10-5(2)9-4/h3H2,1-2H3,(H,11,12)(H,9,10,13)
InChIKeyVOOQEOLOKRTHEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl-acetic Acid (CAS 5536-40-3) - Procurement Specifications and Technical Profile for Research Selection


(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid (CAS 5536-40-3) is a C-5 substituted pyrimidinylacetic acid building block with molecular formula C8H10N2O3 and molecular weight 182.18 g/mol [1]. The compound exists in the 4-oxo tautomeric form as (2,6-dimethyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetic acid [2], featuring a 2,6-dimethyl substitution pattern on the pyrimidine ring and an acetic acid moiety at the 5-position. Key physical properties include a melting point of 232-233°C [1], a density of 1.37 g/cm³ , and a boiling point of 356.7°C at 760 mmHg . The compound is available from multiple chemical suppliers in purities of 95% to 98% .

Why Generic Pyrimidine Analogs Cannot Substitute for 4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl-acetic Acid in Research Protocols


Despite sharing the C8H10N2O3 molecular formula with several structurally related pyrimidinylacetic acids, (4-hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid (CAS 5536-40-3) cannot be interchanged with its analogs due to critical positional isomerism and tautomeric state differences. The target compound is a C-5 substituted pyrimidine with the acetic acid moiety directly attached to the 5-position of the ring [1], whereas structurally similar compounds such as 2-(2,4-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid (CAS 1410714-81-6) bear the acetic acid substituent at the N-1 position . This positional difference fundamentally alters hydrogen bonding capacity, electronic distribution, and subsequent reactivity in downstream derivatization. Furthermore, the target compound exists predominantly in the 4-oxo tautomeric state (1,4-dihydropyrimidine) rather than the 4-hydroxy form, a distinction that affects its behavior in condensation reactions and metal coordination chemistry [1]. Procurement of unverified analogs introduces uncontrolled variables into synthetic pathways and screening campaigns, potentially invalidating comparative structure-activity relationship analyses.

Quantitative Differentiation Evidence for (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic Acid Relative to Structural Analogs


LogP (XLogP3-AA) Comparison: Increased Lipophilicity Versus Unsubstituted Pyrimidinylacetic Acid

The XLogP3-AA value (computed octanol-water partition coefficient) for (4-hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid is -0.9 [1]. In comparison, the unsubstituted 5-pyrimidinylacetic acid (CAS 5267-07-2) has a molecular weight of 138.12 g/mol and would be expected to exhibit lower lipophilicity due to the absence of the two methyl groups that contribute additional hydrophobic surface area [2]. The 2,6-dimethyl substitution pattern on the target compound increases lipophilicity by approximately 44 g/mol of additional methyl mass relative to the unsubstituted core scaffold. This difference in computed lipophilicity has implications for membrane permeability predictions in cell-based assays.

Lipophilicity prediction ADME profiling Drug-like property assessment

Commercial Availability and Supplier Network Comparison: Established Sourcing Versus Limited Analog Access

(4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid (CAS 5536-40-3) is listed in the catalogs of at least 8 verified commercial suppliers including AK Scientific (98% purity), abcr GmbH (95% purity), American Elements, Aladdin Scientific, Leyan (95+% purity), Alfa Chemistry, Hit2Lead, and Finetech Industry Limited [1][2][3]. In contrast, the positional isomer 2-(2,4-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid (CAS 1410714-81-6) is available from a more limited supplier base, with verified sourcing primarily from MolCore and AKSci . The broader commercial footprint of the 5-substituted compound reflects its longer history of inclusion in chemical screening collections, with MDL number MFCD08753434 and PubChem CID 135399116 established in 2019 [1].

Procurement Supply chain Screening library Chemical sourcing

Tautomeric State Determination: 4-Oxo Form Dominance Supported by Spectroscopic Database Entry

The compound is registered in authoritative chemical databases under both the 4-hydroxy and 4-oxo nomenclatures, but the canonical IUPAC designation is 2-(2,4-dimethyl-6-oxo-1H-pyrimidin-5-yl)acetic acid [1][2]. SpectraBase, a curated spectral database, lists the compound under the entry '5-Pyrimidineacetic acid, 1,4-dihydro-2,6-dimethyl-4-oxo-' [3], confirming the 1,4-dihydropyrimidine oxo form as the predominant tautomer. This tautomeric preference contrasts with simpler hydroxypyrimidines such as 2,4-dimethyl-6-hydroxypyrimidine (CAS 6622-92-0), which maintains the aromatic hydroxy form with a melting point of 198.5-200°C [4]. The target compound exhibits a substantially higher melting point (232-233°C) [5], consistent with stronger intermolecular hydrogen bonding networks available to the oxo tautomer.

Tautomerism Spectroscopy Structure elucidation Hydrogen bonding

Boiling Point and Volatility Profile: Reduced Volatility Versus Core 5-Pyrimidinylacetic Acid Scaffold

The boiling point of (4-hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid is 356.7°C at 760 mmHg, with a calculated flash point of 169.5°C and vapor pressure of 4.72×10⁻⁶ mmHg at 25°C . In comparison, unsubstituted 5-pyrimidinylacetic acid (CAS 5267-07-2, molecular weight 138.12 g/mol) exhibits a substantially lower boiling point of approximately 315.1°C at 760 mmHg [1]. The 41.6°C increase in boiling point correlates with the 44 g/mol increase in molecular weight from the additional 2,6-dimethyl substituents, reflecting enhanced intermolecular hydrogen bonding and van der Waals interactions [2].

Thermal stability Volatility Physical chemistry Process chemistry

Research and Procurement Applications for (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic Acid Based on Verified Differential Properties


Diversity-Oriented Synthesis (DOS) and Medicinal Chemistry Building Block Libraries

The C-5 substitution pattern with an acetic acid moiety provides a unique handle for amide coupling and esterification reactions that is not accessible with N-1 substituted analogs [1]. The 2,6-dimethyl substitution pattern on the pyrimidine ring offers a distinct steric and electronic environment compared to unsubstituted or mono-substituted pyrimidinylacetic acids. Researchers constructing focused compound libraries for structure-activity relationship (SAR) studies can utilize this compound as a scaffold diversification element, particularly when evaluating the impact of 2,6-dimethyl substitution on target binding. The compound is listed in commercial screening collections (AldrichCPR product line) and is available for custom library packaging, confirming its established role as a building block for high-throughput screening applications [2].

Synthesis of Pyrimidine-Based Kinase Inhibitor Scaffolds Requiring C-5 Carboxylic Acid Functionality

Pyrimidine derivatives constitute a major class of kinase inhibitors in pharmaceutical development [1]. The target compound provides a C-5 functionalized pyrimidine core that can serve as an advanced intermediate for the synthesis of substituted pyrimidinyl kinase inhibitors [2]. The carboxylic acid group at the 5-position enables conjugation strategies and offers a synthetic entry point distinct from more common 2- and 4-substituted pyrimidine building blocks. For medicinal chemistry programs exploring novel kinase inhibitor chemotypes, this compound offers a synthetically validated scaffold with an established procurement network ensuring reproducible sourcing for lead optimization campaigns.

Physical Chemistry Reference Standard for Pyrimidine Tautomerism and Hydrogen Bonding Studies

The well-defined melting point (232-233°C) [1] and confirmed 4-oxo tautomeric state [2] make this compound a suitable reference material for studies investigating pyrimidine tautomerism and intermolecular hydrogen bonding networks. The 41.6°C boiling point elevation relative to unsubstituted 5-pyrimidinylacetic acid provides a quantifiable benchmark for understanding the thermodynamic contributions of methyl substitution to molecular interactions. Researchers in physical organic chemistry and computational chemistry can employ this compound as a validation case for predictive models of tautomeric equilibria and thermal properties in heterocyclic systems.

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